molecular formula C8H8N4S B1299987 4-Methyl-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol CAS No. 3652-32-2

4-Methyl-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B1299987
CAS No.: 3652-32-2
M. Wt: 192.24 g/mol
InChI Key: ACDUEIIMRXEFHO-UHFFFAOYSA-N
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Description

4-Methyl-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring fused with a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.

Scientific Research Applications

4-Methyl-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.

Mechanism of Action

In pharmaceutical applications, triazoles often act by inhibiting the action of enzymes. For example, some triazole-based drugs inhibit the enzyme lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol, a key component of fungal cell membranes .

Safety and Hazards

Like all chemicals, the safety and hazards of triazoles depend on the specific compound. Some triazoles are used as drugs and are safe for human consumption under the guidance of a healthcare professional, while others may be toxic or hazardous .

Future Directions

The field of triazole chemistry is a vibrant area of research, with scientists developing new synthetic methods, exploring new reactions, and discovering new applications in medicine, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-pyridinecarboxaldehyde with thiosemicarbazide to form the corresponding hydrazone, which is then cyclized to yield the triazole derivative. The reaction conditions often include the use of acidic or basic catalysts and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the triazole ring or the pyridine ring.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups onto the pyridine ring.

Comparison with Similar Compounds

4-Methyl-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol can be compared with other similar compounds, such as:

    4-Methyl-5-(4-phenyl)-4H-1,2,4-triazole-3-thiol: Similar structure but with a phenyl group instead of a pyridyl group, leading to different biological activities.

    4-Methyl-5-(4-pyridyl)-4H-1,2,4-triazole-3-one: Contains a carbonyl group instead of a thiol group, affecting its reactivity and applications.

    4-Methyl-5-(4-pyridyl)-4H-1,2,4-triazole-3-sulfonic acid:

These comparisons highlight the unique features of this compound, such as its thiol group, which can participate in specific reactions and interactions not possible with other similar compounds.

Properties

IUPAC Name

4-methyl-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4S/c1-12-7(10-11-8(12)13)6-2-4-9-5-3-6/h2-5H,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACDUEIIMRXEFHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=S)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30190024
Record name Pyridine, 4-(3-mercapto-4-methyl-5-(4H-1,2,4-triazolyl))-
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Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3652-32-2
Record name 4-Methyl-5-(pyridin-4-yl)-4H-[1,2,4]triazole-3-thiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3652-32-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 4-(3-mercapto-4-methyl-5-(4H-1,2,4-triazolyl))-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine, 4-(3-mercapto-4-methyl-5-(4H-1,2,4-triazolyl))-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol
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Synthesis routes and methods I

Procedure details

Isonicotinoyl chloride hydrochloride (27.5 g, 154.5 mmol) and 4-methyl-3-thiosemicarbazide (16.4 g, 155.9 mmol) were mixed in pyridine (200 ml) and stirred under argon at ambient temperature overnight. After evaporation to dryness, aqueous sodium hydroxide (250 mL, 2M, 500 mmol) was added and the resulting solution was heated at 60° C. for 16 h. After cooling to room temperature, the solution was neutralized with 6N hydrochloric acid. The precipitate that formed was collected by filtration to give the title compound (pale yellow solid, 16.4 g, 55%). 1H NMR (DMSO-d6), δ (ppm): 8.78 (dd, 2H), 7.75 (dd, 2H), 3.59 (s, 3H).
Quantity
27.5 g
Type
reactant
Reaction Step One
Quantity
16.4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
55%

Synthesis routes and methods II

Procedure details

1-(4-Pyridoyl)-4-methylthiosemicarbazide (10.4 g, 4.97×10-2 mole) and 1 molar aqueous NaHCO3 (480 ml, 4.80×10-1 mole) were stirred and heated to reflux. After refluxing overnight, the reaction was cooled in an ice bath before being acidified by the dropwise addition of concentrated hydrochloric acid (40 ml, 4.8×10-1 mole). The product was collected by filtration and dried by suction.
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
480 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a mechanically stirred suspension of 2-isonicotinoyl-N-methylhydrazinecarbothioamide (610 g) in water (5.0 L) was added sodium bicarbonate (390 g) at r.t. The reaction mixture was thereafter slowly heated to 70° C. over 2 h, and maintained at that temperature for another 3.5 h before cooling (ice-bath) to 17° C., followed by adjusting the pH to 3 by slow addition (over 90 min) of concentrated hydrochloric acid (ca. 470 mL). Subsequent filtration of the reaction mixture, followed by washing the collected solid with dilute hydrochloric acid (0.1 N, 2×1.0 L), gave a wet cake that was dried at 100 mbar under a gentle stream of air for 1.5 days to yield 544 g of the title compound.
Quantity
610 g
Type
reactant
Reaction Step One
Name
Quantity
5 L
Type
solvent
Reaction Step One
Quantity
390 g
Type
reactant
Reaction Step Two
Quantity
470 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
4-Methyl-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
4-Methyl-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
4-Methyl-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol

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